molecular formula C18H20N2O4 B5859184 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide

Cat. No. B5859184
M. Wt: 328.4 g/mol
InChI Key: LMKZXPVXUOWBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as DMBA-NMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of inflammation, and the improvement of vascular function. N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has also been found to modulate the activity of various enzymes involved in oxidative stress and energy metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its ability to protect neurons from oxidative stress, making it a potential candidate for neuroprotection. However, one limitation of using N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research involving N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields of research, such as inflammation and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide for its potential therapeutic use.

Synthesis Methods

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 3-methylbenzoyl chloride. The first step involves the conversion of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxyphenylacetic acid, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzimidazole to produce N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide.

Scientific Research Applications

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide has been shown to reduce inflammation and improve vascular function in animal models of hypertension.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-5-4-6-14(9-12)18(19)20-24-17(21)11-13-7-8-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKZXPVXUOWBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)CC2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)CC2=CC(=C(C=C2)OC)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide

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